molecular formula C16H36P2 B13741033 Tetrabutyldiphosphine CAS No. 13904-54-6

Tetrabutyldiphosphine

Cat. No.: B13741033
CAS No.: 13904-54-6
M. Wt: 290.40 g/mol
InChI Key: KSXOEMLGLVVDAO-UHFFFAOYSA-N
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Description

Tetrabutyldiphosphine is an organophosphorus compound with the chemical formula ( \text{C}{16}\text{H}{36}\text{P}_2 ) It is a tertiary phosphine, characterized by the presence of two phosphorus atoms bonded to four butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutyldiphosphine can be synthesized through the reaction of butylmagnesium chloride with phosphorus trichloride. The general reaction is as follows: [ \text{2 BuMgCl} + \text{PCl}_3 \rightarrow \text{Bu}_2\text{P-PBu}_2 + \text{MgCl}_2 ]

Industrial Production Methods: Industrial production of this compound typically involves the use of Grignard reagents, such as butylmagnesium chloride, reacting with phosphorus trichloride under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Types of Reactions:

  • Oxidation: this compound readily undergoes oxidation to form this compound oxide. [ \text{Bu}_2\text{P-PBu}_2 + \text{O}_2 \rightarrow \text{Bu}_2\text{P(O)-P(O)Bu}_2 ]

  • Substitution: It can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.

    Substitution Reagents: Alkyl halides or aryl halides are commonly used in substitution reactions.

Major Products:

    Oxidation: this compound oxide.

    Substitution: Various alkyl or aryl substituted diphosphines.

Scientific Research Applications

Tetrabutyldiphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

    Biology: Research is ongoing into its potential use in biological systems, particularly in the study of enzyme mimetics and phosphine-based drug delivery systems.

    Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.

    Industry: this compound is used in the synthesis of other organophosphorus compounds and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which tetrabutyldiphosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

    Tributylphosphine: Similar in structure but contains only one phosphorus atom bonded to three butyl groups.

    Triphenylphosphine: Contains three phenyl groups bonded to a single phosphorus atom.

    Trimethylphosphine: Contains three methyl groups bonded to a single phosphorus atom.

Uniqueness: Tetrabutyldiphosphine is unique due to the presence of two phosphorus atoms, which allows it to form bidentate ligands. This property enhances its ability to stabilize metal complexes and participate in a wider range of catalytic processes compared to its mono-phosphine counterparts.

Properties

CAS No.

13904-54-6

Molecular Formula

C16H36P2

Molecular Weight

290.40 g/mol

IUPAC Name

dibutyl(dibutylphosphanyl)phosphane

InChI

InChI=1S/C16H36P2/c1-5-9-13-17(14-10-6-2)18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3

InChI Key

KSXOEMLGLVVDAO-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)P(CCCC)CCCC

Origin of Product

United States

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